4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
Description
4-(5-Chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic small molecule characterized by a morpholine ring substituted with a carboxamide group at position 2 and a 5-chloropyrimidin-2-yl moiety at position 2. The cyclopropyl group attached to the carboxamide nitrogen introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMOIUCZCJXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with 5-chloropyrimidin-2-ylamine, which undergoes a series of reactions to introduce the morpholine and cyclopropyl groups. The carboxamide group is then added through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidinyl group or the carboxamide group.
Substitution: Substitution reactions can introduce different substituents on the pyrimidinyl or morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substituent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the morpholine ring, reduced forms of the pyrimidinyl group, and substituted derivatives of the pyrimidinyl and morpholine rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidinyl group makes it a versatile intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be used to study the biological activity of pyrimidine derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its structural features make it a candidate for further modification and optimization to enhance its therapeutic properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Morpholine vs. Piperazine/Bicyclic Scaffolds : The target compound’s morpholine ring offers rigidity and polarity compared to the piperazine in MM0464.14 or bicyclic systems in compound 15. This may enhance solubility but reduce conformational flexibility for target binding .
- Substituent Effects : The cyclopropyl group in the target compound likely increases metabolic stability compared to bulkier tert-butyl (compound 20) or isopropyl (compound 22) groups, which may hinder synthesis efficiency (e.g., compound 22’s 70% yield vs. compound 17’s 51%) .
Physicochemical and Pharmacological Implications
- Chloropyrimidine Motif : The 5-chloropyrimidin-2-yl group is conserved across analogs (e.g., compound 17, MM0464.14) and is associated with kinase inhibition due to its ability to form hydrogen bonds and halogen interactions .
- Morpholine Carboxamide : The morpholine-2-carboxamide in the target compound contrasts with pyrimido-oxazine cores in compounds 17–23. This substitution may reduce ring strain and improve synthetic accessibility compared to bicyclic systems .
- Cyclopropyl vs.
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
